molecular formula C15H11N3O2 B374167 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile

Katalognummer: B374167
Molekulargewicht: 265.27g/mol
InChI-Schlüssel: LVXFYSYUVBWJDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile is an organic compound with the molecular formula C15H10N2O2 It is characterized by the presence of a nitro group, a methyl group, and a benzonitrile moiety

Eigenschaften

Molekularformel

C15H11N3O2

Molekulargewicht

265.27g/mol

IUPAC-Name

4-[(2-methyl-3-nitrophenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C15H11N3O2/c1-11-14(3-2-4-15(11)18(19)20)17-10-13-7-5-12(9-16)6-8-13/h2-8,10H,1H3

InChI-Schlüssel

LVXFYSYUVBWJDS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C#N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile typically involves the condensation of 3-nitro-2-methylaniline with 4-formylbenzonitrile. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water.

    Substitution: Sodium hydroxide, ethanol, various nucleophiles.

Major Products Formed

    Reduction: 4-[({3-Amino-2-methylphenyl}imino)methyl]benzonitrile.

    Oxidation: 4-[({3-Nitro-2-carboxyphenyl}imino)methyl]benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[({3-Nitrophenyl}imino)methyl]benzonitrile
  • 4-[({2-Methylphenyl}imino)methyl]benzonitrile
  • 4-[({3-Amino-2-methylphenyl}imino)methyl]benzonitrile

Uniqueness

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.